10-Oxotridecanoic acid

CAS No.: 676-16-4

Cat. No.: VC16959262

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676-16-4 |

|---|---|

| Molecular Formula | C13H24O3 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | 10-oxotridecanoic acid |

| Standard InChI | InChI=1S/C13H24O3/c1-2-9-12(14)10-7-5-3-4-6-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |

| Standard InChI Key | YZHJFSDMZMTRPY-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)CCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

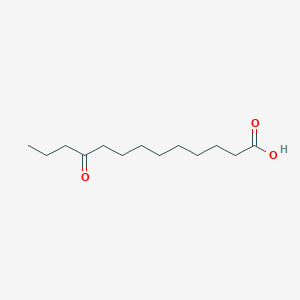

10-Oxotridecanoic acid is systematically named according to IUPAC guidelines as 10-oxotridecanoic acid, reflecting its 13-carbon chain (tridecanoic acid) with a ketone functional group at carbon 10 . Alternative synonyms include 10-keto tridecanoic acid and SCHEMBL8532364, while its CAS registry number (676-16-4) and PubChem CID (5282990) provide standardized identifiers for database searches . The SMILES notation CCCC(=O)CCCCCCCCC(=O)O succinctly encodes its structure, highlighting the ketone (=O) at position 10 and the terminal carboxylic acid group .

Structural Analysis

The molecule’s 2D and 3D conformations reveal a linear hydrocarbon chain with two polar functional groups: the ketone at C10 and the carboxylic acid at C13. This arrangement confers amphiphilic properties, enabling interactions with both hydrophobic and hydrophilic environments. Key computed physicochemical properties include:

The ketone group introduces a site of reactivity, facilitating nucleophilic additions or reductions, while the carboxylic acid enables salt formation or esterification .

Synthesis and Isolation

Chemical Synthesis

Recent advances in photochemical oxidation methods offer viable routes to synthesize 10-oxotridecanoic acid from unsaturated precursors. The use of nitroarenes as triplet photosensitizers enables selective oxidation of alkenes to ketones or diols under mild conditions . For instance, irradiating tridecenoic acid derivatives with 3,5-dinitroanisole in hexafluoroisopropanol (HFIP) could theoretically yield 10-oxotridecanoic acid via ketone formation at the former double bond site . This approach circumvents hazardous reagents like osmium tetroxide, aligning with green chemistry principles .

Physicochemical Properties and Reactivity

Solubility and Stability

As a long-chain oxo fatty acid, 10-oxotridecanoic acid exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as chloroform or methanol. The ketone group enhances polarity compared to saturated analogs, potentially improving miscibility in polar aprotic solvents. Stability studies are lacking, but analogous compounds show susceptibility to thermal decarboxylation or ketone reduction under acidic conditions.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum would display signals for the methylene groups adjacent to the ketone (δ ~2.1–2.5 ppm) and carboxylic acid (δ ~2.3–2.6 ppm), alongside a downfield-shifted proton for the carboxylic acid (δ ~12 ppm) .

-

Mass Spectrometry (MS): High-resolution MS would show a molecular ion peak at m/z 228.1725 (C₁₃H₂₄O₃), with fragmentation patterns indicative of ketone and carboxylic acid moieties .

-

Infrared (IR) Spectroscopy: Strong absorbance bands near 1700 cm⁻¹ (carboxylic acid C=O) and 1720 cm⁻¹ (ketone C=O) would dominate the spectrum .

Industrial and Biochemical Applications

Surfactants and Emulsifiers

The amphiphilic nature of 10-oxotridecanoic acid positions it as a potential surfactant. The carboxylic acid enables salt formation with alkali metals, enhancing water solubility, while the long alkyl chain ensures hydrophobic interactions. Such derivatives could stabilize emulsions in cosmetics or agrochemical formulations.

Polymer Chemistry

Oxo fatty acids serve as monomers for polyesters or polyamides. Copolymerizing 10-oxotridecanoic acid with diols or diamines could yield materials with tailored biodegradability, relevant for packaging or biomedical devices .

Pharmaceutical Intermediates

The ketone group offers a handle for further chemical modification, such as reductive amination to produce amino derivatives. These compounds might exhibit bioactive properties, though specific pharmacological studies are absent.

Analytical and Regulatory Considerations

Detection Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are optimal for quantifying 10-oxotridecanoic acid in complex matrices. Derivatization (e.g., methyl esterification) improves volatility for GC analysis .

Regulatory Status

10-Oxotridecanoic acid is listed in the EPA’s DSSTox database (DTXSID90986960), but no specific safety guidelines or exposure limits have been established . Toxicity data are scarce, necessitating precautionary handling to avoid inhalation or dermal contact.

Challenges and Future Directions

Synthetic Optimization

Current photochemical methods require optimization for scalability and selectivity. Catalytic systems that enhance ketone formation over competing dihydroxylation pathways are needed .

Functional Material Development

Exploring the incorporation of 10-oxotridecanoic acid into bio-based polymers or drug-delivery systems could unlock novel applications. Collaborative efforts between synthetic chemists and materials scientists are critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume